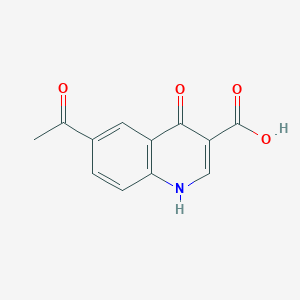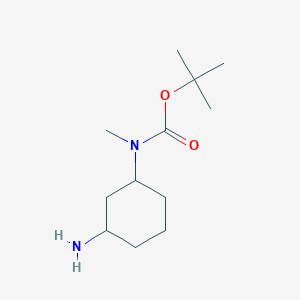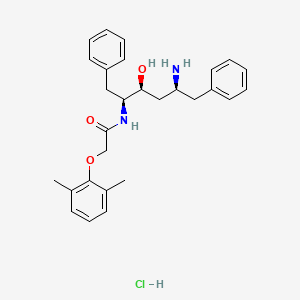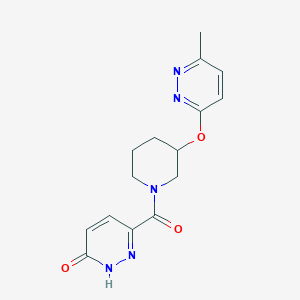![molecular formula C8H8ClN3O B2651777 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol CAS No. 2138371-15-8](/img/structure/B2651777.png)
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol” is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines . It is a derivative of 1H-pyrazolo[3,4-b]pyridine .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “this compound”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Mecanismo De Acción
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol works by inhibiting the activity of enzymes called cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell division and are often overactive in cancer cells. By inhibiting CDKs, this compound can prevent cancer cells from dividing and proliferating. Additionally, this compound has been shown to modulate the activity of various signaling pathways involved in inflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound can induce cell cycle arrest and apoptosis in tumor cells. In inflammation research, this compound can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological research, this compound can improve cognitive function and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol has several advantages for lab experiments. It has high potency and selectivity for CDKs, making it a useful tool for studying the role of CDKs in various biological processes. Additionally, this compound has good pharmacokinetic properties, allowing for easy administration and dosing in animal models. However, this compound has some limitations, including its low solubility in aqueous solutions and potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol. One area of interest is the development of more potent and selective CDK inhibitors based on the structure of this compound. Additionally, further research is needed to determine the optimal dosing and administration of this compound for various diseases. Finally, there is potential for this compound to be used in combination with other drugs for synergistic effects in the treatment of cancer, inflammation, and neurological disorders.
Conclusion:
This compound is a promising compound with potential applications in the treatment of cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of CDKs, which play a crucial role in cell division and proliferation. This compound has several advantages for lab experiments, including high potency and selectivity for CDKs, but also has some limitations, such as low solubility and potential toxicity at high doses. Future research on this compound will focus on developing more potent and selective CDK inhibitors, determining optimal dosing and administration, and exploring its potential use in combination with other drugs.
Métodos De Síntesis
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol can be synthesized through a multi-step process involving the reaction of 4-chloro-1,3-dimethyl-5-nitropyrazole with 2,3-dichloropyridine followed by reduction with sodium borohydride. The resulting compound is then treated with hydrochloric acid to yield this compound.
Aplicaciones Científicas De Investigación
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-6-ol has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. Inflammation research has shown that this compound can reduce the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to improve cognitive function and reduce neuroinflammation.
Propiedades
IUPAC Name |
4-chloro-1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c1-4-7-5(9)3-6(13)10-8(7)12(2)11-4/h3H,1-2H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXHHOLXYZEPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=O)N2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone](/img/structure/B2651697.png)

![4-[(5-Fluoropyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2651699.png)
![N-{3-ethoxyspiro[3.4]octan-1-yl}-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2651701.png)


![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-(3-acetamidophenyl)acetamide](/img/structure/B2651704.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2651708.png)



